2-(4-Methoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(4-Methoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine: is a heterocyclic compound with a fused triazolo-pyrimidine and indole skeleton. These types of compounds have garnered significant interest due to their potential pharmacological activities, including anticancer properties .
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves molecular hybridization strategies
-
Condensation Reaction:
- Starting from appropriate precursors, a condensation reaction forms the triazolo-pyrimidine ring system.
- The 4-methoxyphenethyl group is introduced via a nucleophilic substitution or other suitable methods.
-
Indole Ring Formation:
- The indole ring is typically constructed using Fischer indole synthesis or related methods.
Reaction Conditions:
- Specific reaction conditions and reagents may vary, but the overall strategy combines these two essential steps.
Industrial Production:
- While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further development.
Chemical Reactions Analysis
Reactivity:
2-(4-Methoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine: can undergo various reactions, including:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigating novel synthetic routes and reactivity patterns.
Biology: Studying its effects on cellular processes and potential therapeutic applications.
Medicine: Exploring its anticancer properties and potential drug development.
Industry: Evaluating its use in materials science or other industrial applications.
Mechanism of Action
Molecular Targets:
Cell Cycle Regulation:
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C20H18N4O |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H18N4O/c1-25-17-10-7-15(8-11-17)9-12-19-22-20-21-14-13-18(24(20)23-19)16-5-3-2-4-6-16/h2-8,10-11,13-14H,9,12H2,1H3 |
InChI Key |
VXRQFPTXPHMYNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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